![molecular formula C21H30ClN5O2 B2544095 N-(4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane-1-carbonyl)phenyl)acetamide hydrochloride CAS No. 1396879-53-0](/img/structure/B2544095.png)
N-(4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane-1-carbonyl)phenyl)acetamide hydrochloride
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a pyrazole ring, a diazepane ring, an acetamide group, and a phenyl group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms . The diazepane ring is a seven-membered ring with two nitrogen atoms. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrazole ring in the molecule can undergo various nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .Scientific Research Applications
- Pyrazole-bearing compounds, including derivatives of N-(4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane-1-carbonyl)phenyl)acetamide hydrochloride, have demonstrated potent antileishmanial activity . Leishmaniasis, caused by Leishmania parasites, is a neglected tropical disease affecting millions worldwide. Compound 13, in particular, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate.
- The same hydrazine-coupled pyrazole derivatives were evaluated for their antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, the causative agent of malaria. Compound 15 achieved an impressive 90.4% suppression .
- Imidazole-containing compounds related to N-(4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane-1-carbonyl)phenyl)acetamide hydrochloride were synthesized and evaluated for anti-tubercular potential. Some of these compounds exhibited potent activity against Mycobacterium tuberculosis strains .
- The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole 2 was synthesized through nucleophilic substitution reactions. Its preparation involved heating in dimethyl sulfoxide (DMSO) with KOH as the base .
- Molecular docking studies were conducted to understand the interaction of these compounds with specific protein targets. For example, compound 13 was docked against Lm-PTR1, a protein associated with Leishmania survival .
Antileishmanial Activity
Antimalarial Potential
Anti-Tubercular Properties
Oxazole Derivatives
Molecular Docking Studies
Pharmacophore Development
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many compounds containing a pyrazole ring show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
N-[4-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane-1-carbonyl]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c1-16-15-17(2)26(23-16)14-12-24-9-4-10-25(13-11-24)21(28)19-5-7-20(8-6-19)22-18(3)27;/h5-8,15H,4,9-14H2,1-3H3,(H,22,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCHKPIXSVWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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